![molecular formula C11H8N2O4 B8196562 5-(1H-Imidazol-1-yl)isophthalic acid](/img/structure/B8196562.png)
5-(1H-Imidazol-1-yl)isophthalic acid
Overview
Description
5-(1H-Imidazol-1-yl)isophthalic acid is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Metal-Organic Frameworks (MOFs) : It is used in the synthesis of three-dimensional cobalt-based metal-organic frameworks (MOFs), which are typical n-type semiconductors (Xu, Ou, & Zhang, 2020). Additionally, it serves as a starting material for constructing 3D homologous MOFs with unique hexacoordinated environments and magnetic properties (Wu et al., 2020).
Synthesis of Cd(II) Complexes : This acid is a useful ligand for synthesizing Cd(II) complexes, which can exhibit different structures and luminescence properties (Kuai et al., 2013).
Medical Applications : In a medical context, Cu(II)-organic frameworks constructed with 5-(1H-imidazol-1-yl)isophthalic acid have shown effectiveness in fixing CO2 and increasing neural stem cell differentiation, potentially aiding in motor function recovery after stroke (Ye et al., 2020).
Semiconducting and Catalytic Properties : The compound is also used in the synthesis of divalent coordination polymers with complex structures, demonstrating semiconducting and catalytic properties. For instance, a Cu(II)-based MOF with imidazole carboxylate ligands (this compound) achieved significant benzene conversion and phenol selectivity in direct hydroxylation of benzene (Zhang et al., 2018).
Luminescence and Emission Properties : This acid reacts with lanthanide metal salts to form scalelike 2D layered complexes, exhibiting characteristic emissions in the solid state at room temperature (Xu et al., 2009).
Gas Adsorption and Separation : A new metal-organic framework with tetrazole functionalized aromatic carboxylic acid, including this compound, has potential applications in gas separation or purification due to its good gas sorption capabilities (Zhang, Chang, Hu, & Bu, 2010).
properties
IUPAC Name |
5-imidazol-1-ylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-3-8(11(16)17)5-9(4-7)13-2-1-12-6-13/h1-6H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVGTMYBJBONV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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